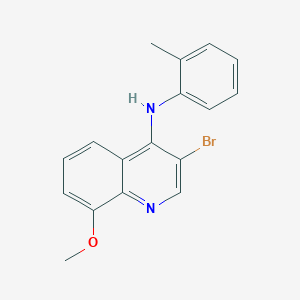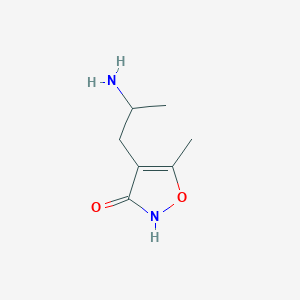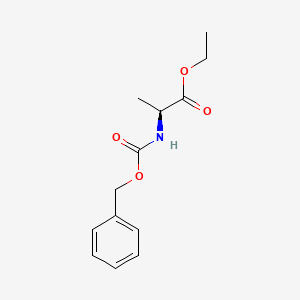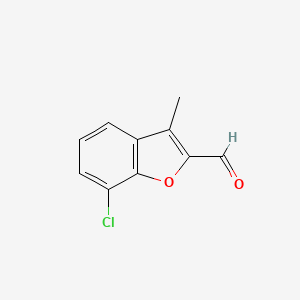
5-(4-Methoxystyryl)-3-methylisoxazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxystyryl)-3-methylisoxazol-4-amine is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxystyryl)-3-methylisoxazol-4-amine typically involves the reaction of 4-methoxystyrene with a suitable isoxazole precursor under specific conditions. One common method is the condensation reaction between 4-methoxystyrene and 3-methylisoxazole-4-carboxylic acid, followed by amination to introduce the amine group at the 4-position of the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(4-Methoxystyryl)-3-methylisoxazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
5-(4-Methoxystyryl)-3-methylisoxazol-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and photoresists for lithography.
Biological Research: The compound is investigated for its biological activity, including its effects on cellular pathways and molecular targets.
作用機序
The mechanism of action of 5-(4-Methoxystyryl)-3-methylisoxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects.
類似化合物との比較
Similar Compounds
- 5-Methoxy-6-(4-methoxystyryl)-3-methylbenzofuran
- 5-Methoxy-6-(4-hydroxystyryl)-3-methylbenzofuran
- 5-(4-Methoxystyryl)-2-(2-hydroxyethyl)-3-methoxyphenol
Uniqueness
5-(4-Methoxystyryl)-3-methylisoxazol-4-amine is unique due to its specific structural features, such as the presence of both methoxy and amine groups on the isoxazole ring. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C13H14N2O2/c1-9-13(14)12(17-15-9)8-5-10-3-6-11(16-2)7-4-10/h3-8H,14H2,1-2H3/b8-5+ |
InChIキー |
ZDYSSDIJZFGPDJ-VMPITWQZSA-N |
異性体SMILES |
CC1=NOC(=C1N)/C=C/C2=CC=C(C=C2)OC |
正規SMILES |
CC1=NOC(=C1N)C=CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Iodo-2-methoxybenzo[d]oxazole](/img/structure/B12876967.png)
![5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one](/img/structure/B12876971.png)
![1-Acetyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12876974.png)





![2-(p-Tolyl)-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12877008.png)

![3,3-Dimethyl-N-[5-(1H-pyrrol-1-yl)quinolin-6-yl]butanamide](/img/structure/B12877020.png)

![1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12877037.png)

